molecular formula C28H34N4O B2486846 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzamide CAS No. 946365-10-2

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzamide

Cat. No. B2486846
CAS RN: 946365-10-2
M. Wt: 442.607
InChI Key: LPXIAEXRLUQDSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing processes such as amide formation, arylation, and alkylation. For instance, synthesis methods could involve condensation reactions with appropriate amines and acids or acid chlorides, followed by specific substitutions to introduce the desired functional groups (Karlsen et al., 2002).

Molecular Structure Analysis

X-ray crystallography and quantum chemical calculations are commonly used to determine the molecular structure and analyze the steric and electronic effects within the molecule. These studies reveal insights into the molecule's conformation, bonding interactions, and potential reactive sites (Kurian et al., 2013).

Chemical Reactions and Properties

Compounds of this nature can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, and can undergo transformations based on the functional groups present. Their reactivity can be influenced by the electronic distribution and steric hindrance around the reactive centers (Egli et al., 2007).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents (Al-Hourani et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemical species, and stability under various conditions, are critical for predicting the compound's behavior in chemical reactions and potential applications. Studies often involve spectroscopic methods and reactivity tests under controlled conditions to elucidate these properties (Mukaiyama et al., 1966).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O/c1-22-9-11-24(12-10-22)28(33)29-21-27(23-13-15-25(16-14-23)30(2)3)32-19-17-31(18-20-32)26-7-5-4-6-8-26/h4-16,27H,17-21H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXIAEXRLUQDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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